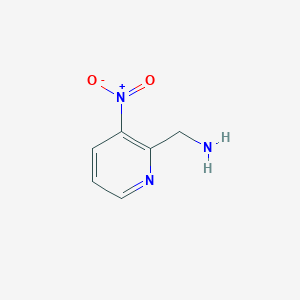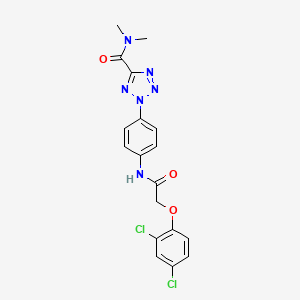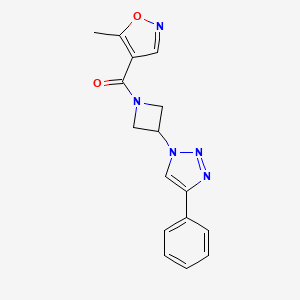
(3-Nitropyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Nitropyridin-2-yl)methanamine” is an organic chemical compound that belongs to the pyridine family. It has a CAS Number of 1824097-41-7 and a molecular weight of 153.14 .
Chemical Reactions Analysis
3-Nitropyridine, a related compound, has been reported to react with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Additionally, 3-nitropyridine has been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Applications De Recherche Scientifique
Nitrosamine Precursor Identification and Control
Research has shown the importance of identifying and controlling nitrosamine precursors in environmental and health sciences. Nitrosamines, such as N-nitrosodimethylamine (NDMA), are known to be mutagenic and have been identified as contaminants in drinking water, necessitating methods to efficiently recover and analyze these precursors for environmental safety and public health. A study by Hanigan et al. (2016) focused on the sorption and desorption of organic matter on solid-phase extraction media to isolate and identify NDMA precursors, demonstrating a method that maximizes the recovery of these precursors, which are crucial for understanding NDMA formation during water treatment processes Hanigan, D., Liao, X., Zhang, J., Herckes, P., & Westerhoff, P. (2016). Sorption and desorption of organic matter on solid-phase extraction media to isolate and identify N-nitrosodimethylamine precursors. Journal of Separation Science, 39(14), 2796-2805.
Pharmacological Potential
The behavioral pharmacology of specific compounds, including those related to (3-Nitropyridin-2-yl)methanamine, has been explored for their anxiolytic and antidepressant potential. Hudzik et al. (2003) investigated the effects of AR-A000002, a selective antagonist, demonstrating its utility in treating anxiety and affective disorders. This research highlights the potential pharmacological applications of compounds structurally related to this compound in developing new therapeutic agents Hudzik, T., Yanek, M., Porrey, T., Evenden, J., Paronis, C., Mastrangèlo, M., Ryan, C., Ross, S., & Stenfors, C. (2003). Behavioral Pharmacology of AR-A000002, a Novel, Selective 5-Hydroxytryptamine1B Antagonist. Journal of Pharmacology and Experimental Therapeutics, 304, 1072-1084.
Environmental and Material Sciences
The role of this compound and related compounds extends into environmental science, where their interactions with other substances can inform on the mechanisms of pollution and the development of mitigation strategies. Research on nitrosamines and water technology by Nawrocki and Andrzejewski (2011) provides an overview of the issues related to nitrosamines like NDMA, highlighting the importance of understanding these compounds' formation and removal mechanisms to protect consumer health and ensure safe drinking water Nawrocki, J., & Andrzejewski, P. (2011). Nitrosamines and water. Journal of Hazardous Materials, 189(1-2), 1-18.
Propriétés
IUPAC Name |
(3-nitropyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSXJBGBEXZUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2634190.png)

![7-((2,5-dimethylbenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634193.png)
![N-(3-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2634194.png)


![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)

